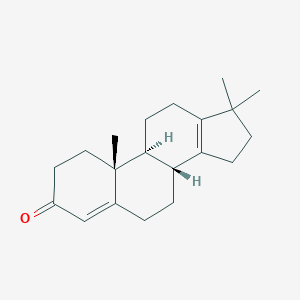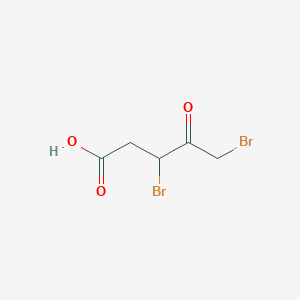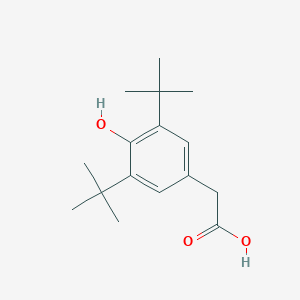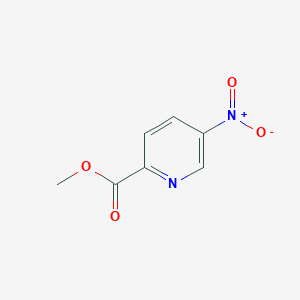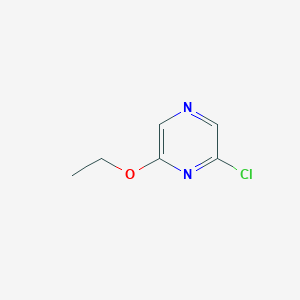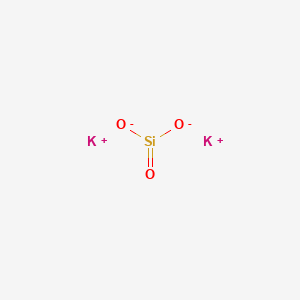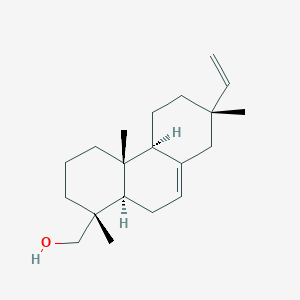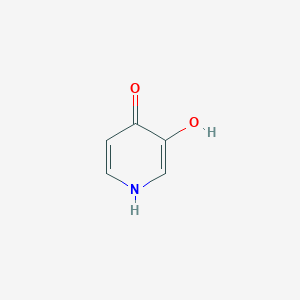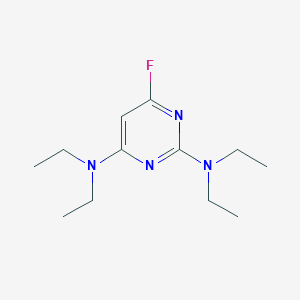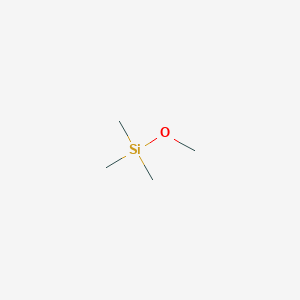
1-Isocyanato-3-méthylbutane
Vue d'ensemble
Description
1-Isocyanato-3-methylbutane is an organic compound with the molecular formula C6H11NO. It is a specialty product often used in proteomics research. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a 3-methylbutane chain. Its unique structure makes it a valuable reagent in various chemical reactions and industrial applications .
Applications De Recherche Scientifique
1-Isocyanato-3-methylbutane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: It is used in the development of drug delivery systems and biomedical materials.
Industry: The compound is utilized in the production of polyurethanes, which are essential in the manufacture of foams, elastomers, and coatings .
Méthodes De Préparation
The synthesis of 1-Isocyanato-3-methylbutane typically involves the reaction of 3-methylbutan-1-amine with phosgene (COCl2). The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
3-methylbutan-1-amine+phosgene→1-Isocyanato-3-methylbutane+HCl
Industrial production methods often involve the use of advanced techniques to ensure high purity and yield. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-Isocyanato-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Mécanisme D'action
The mechanism of action of 1-Isocyanato-3-methylbutane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is the basis for its use in the formation of urethanes and ureas. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-methylbutane can be compared with other isocyanates, such as:
Phenyl isocyanate: Unlike 1-Isocyanato-3-methylbutane, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.
Methyl isocyanate: This compound is smaller and more volatile, making it suitable for different industrial applications.
Hexamethylene diisocyanate: This compound has a longer aliphatic chain, which influences its polymerization properties and use in the production of polyurethanes
The uniqueness of 1-Isocyanato-3-methylbutane lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-isocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAQAROTUILLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167062 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-65-0 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


